Cas no 822-67-3 (2-Cyclohexen-1-ol)

2-Cyclohexen-1-ol structure
2-Cyclohexen-1-ol structure
Produktname:2-Cyclohexen-1-ol
CAS-Nr.:822-67-3
MF:C6H10O
MW:98.1430020332336
MDL:MFCD00001570
CID:721476
PubChem ID:13198

2-Cyclohexen-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cyclohex-2-enol
    • 2-Cyclohexen-1-ol
    • cyclohex-2-en-1-ol
    • 1,2,3,4-Tetrahydrophenol
    • 2-Cyclohexenyl alcohol
    • 3-Hydroxy-1-cyclohexene
    • 3-Hydroxycyclohexene
    • Cyclohexen-3-ol
    • NSC 64656
    • (±)-2-Cyclohexen-1-ol
    • 1-Cyclohexen-3-ol
    • 1-Hydroxy-2-cyclohexene
    • 2-Cyclohexenol
    • Cyclohexen-3-ol (VAN)
    • AMY31935
    • BCP18001
    • EN300-103787
    • NS00006626
    • 822-67-3
    • (-)-2-cyclohexen-1-ol
    • racemic cyclohex-2-enol
    • SB83780
    • MFCD00001570
    • SY030184
    • 2-Cyclohexen-1-ol, 95%
    • EINECS 212-501-3
    • 2-Cyclohexene-1-ol
    • Cyclohex-2-ene-1-ol
    • rac-2-cyclohexen-1-ol
    • CHEMBL4787259
    • DTXSID00870780
    • NSC64656
    • J-509237
    • BDBM50561638
    • AKOS015840757
    • NSC-64656
    • CS-W011333
    • STL556700
    • 2-aCyclohexen-a1-aol
    • 2-Cyclohexen-1-ol (8CI)(9CI)
    • 1Cyclohexen3ol
    • Cyclohex2ene1ol
    • BBL102891
    • Cyclohexen3ol (VAN)
    • 2Cyclohexen1ol
    • 3Hydroxycyclohexene
    • 2-Cyclohexen-1-ol (8CI)
    • Cyclohexen3ol
    • MDL: MFCD00001570
    • Inchi: 1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2
    • InChI-Schlüssel: PQANGXXSEABURG-UHFFFAOYSA-N
    • Lächelt: OC1CCCC=C1

Berechnete Eigenschaften

  • Genaue Masse: 98.07320
  • Monoisotopenmasse: 98.073164938g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 7
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 76.2
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 1
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • Topologische Polaroberfläche: 20.2Ų
  • XLogP3: 1

Experimentelle Eigenschaften

  • Farbe/Form: Liquid
  • Dichte: 1 g/mL at 25 °C(lit.)
  • Schmelzpunkt: 107-108 ºC
  • Siedepunkt: 166°C(lit.)
  • Flammpunkt: Fahrenheit: 136.4° f
    Celsius: 58° c
  • Brechungsindex: n20/D 1.487(lit.)
  • Löslichkeit: Dissolution (57 g/l) (25 º C),
  • PSA: 20.23000
  • LogP: 1.08740
  • Löslichkeit: Nicht bestimmt

2-Cyclohexen-1-ol Sicherheitsinformationen

2-Cyclohexen-1-ol Zolldaten

  • HS-CODE:2906199090
  • Zolldaten:

    China Zollkodex:

    2906199090

    Übersicht:

    290699090. Andere naphthenalkohole, Cycloenol und Cycloterpenol. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    290699090. cyclanische, cyclene oder cyclotherpenische Alkohole. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%

2-Cyclohexen-1-ol Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-103787-0.5g
cyclohex-2-en-1-ol
822-67-3 95%
0.5g
$24.0 2023-10-28
Fluorochem
040005-25ml
2-Cyclohexene-1-ol
822-67-3 97%
25ml
£270.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C0816-25ML
2-Cyclohexen-1-ol
822-67-3 >95.0%(GC)
25ml
¥1390.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
C0816-25ml
2-Cyclohexen-1-ol
822-67-3 95.0%(GC)
25ml
¥5385.0 2022-05-30
AstaTech
59596-1/G
2-CYCLOHEXENE-1-OL
822-67-3 97%
1g
$38 2023-09-16
abcr
AB140455-25 ml
2-Cyclohexen-1-ol, 95%; .
822-67-3 95%
25 ml
€542.90 2023-09-17
TRC
C997815-100mg
2-Cyclohexen-1-ol
822-67-3
100mg
$ 87.00 2023-09-08
abcr
AB140455-5 ml
2-Cyclohexen-1-ol, 95%; .
822-67-3 95%
5 ml
€185.50 2023-09-17
AstaTech
59596-5/G
2-CYCLOHEXENE-1-OL
822-67-3 97%
5g
$115 2023-09-16
SHENG KE LU SI SHENG WU JI SHU
sc-254226A-5 g
2-Cyclohexen-1-ol,
822-67-3 95%
5g
¥1,233.00 2023-07-11

2-Cyclohexen-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium triacetoxyborohydride ,  (4R,5R)-2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid ;  12 h, 0 °C
1.2 Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referenz
Highly Enantioselective and Regioselective Carbonyl Reduction of Cyclic α,β-Unsaturated Ketones Using TarB-NO2 and Sodium Borohydride
Kim, Jinsoo; et al, Organic Letters, 2009, 11(19), 4358-4361

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Iron(1+), [5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-κN21,κN… Solvents: Acetonitrile ,  Water ;  10 min, 24 - 26 °C
Referenz
The mechanistic aspects of iron(III) porphyrin catalyzed oxidation reactions in mixed solvents
Singh, Amit; et al, Inorganica Chimica Acta, 2011, 372(1), 295-303

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate
Referenz
Fluoro alcohol as reaction medium: one-pot synthesis of β-hydroxy sulfoxides from epoxides
Kesavan, Venkitasamy; et al, Tetrahedron Letters, 2000, 41(16), 2895-2898

Synthetic Routes 4

Reaktionsbedingungen
1.1 Catalysts: Tributyl phosphate ,  Dibutyltin oxide Solvents: Methanol
Referenz
Deprotection of tetrahydropyranyl and silyl ethers catalyzed by organotin phosphate condensates
Otera, Junzo; et al, Synthesis, 1988, (4), 328-9

Synthetic Routes 5

Reaktionsbedingungen
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  < 10 min, reflux
Referenz
Asymmetric synthesis of cyclic β-hydroxyallylsilanes via sequential allyltitanation-ring closing metathesis
Adam, Jean-Michel; et al, Tetrahedron, 2004, 60(34), 7325-7344

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: tert-Butanol ,  Butyllithium ,  Diethylamine Solvents: Tetrahydrofuran
Referenz
Studies in the rearrangement of epoxides with lithium dialkylamide-lithium tert-butoxide
Saravanan, Parthasarathy; et al, Tetrahedron, 1997, 53(5), 1855-1860

Synthetic Routes 7

Reaktionsbedingungen
1.1 Catalysts: Tin dichloride dihydrate Solvents: Methanol ;  3 - 4 min
Referenz
Efficient and ecofriendly protocol for tetrahydropyranylation/depyranylation of alcohols in the presence of tin(II) chloride dihydrate
Gogoi, Dipankoj; et al, Synthetic Communications, 2007, 37(4), 593-597

Synthetic Routes 8

Reaktionsbedingungen
1.1 5 min, 50 °C
Referenz
An efficient protocol for the eliminative deoxygenation of aliphatic and aromatic epoxides to olefins with polyphosphoric acid as a promoter
Pathe, Gulab Khushalrao; et al, Tetrahedron Letters, 2015, 56(45), 6202-6206

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Chlorosulfonyl isocyanate Solvents: Dichloromethane ;  rt; 20 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referenz
Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate-sodium hydroxide
Kim, Ji Duck; et al, Tetrahedron Letters, 2003, 44(4), 733-735

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Dichloromethane ,  Water ;  15 - 60 min, rt
Referenz
The trimethylsilyl xylyl (TIX) ether: a useful protecting group for alcohols
Reddy, Ch. Raji; et al, Tetrahedron, 2005, 61(5), 1289-1295

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Ammonia
Referenz
Cohalogenation of olefins: application to the synthesis of allyl alcohols
Rodriguez, J.; et al, Tetrahedron Letters, 1984, 25(5), 527-8

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Catalysts: Cyclohexylamine (Merrifield resin-supported) Solvents: Tetrahydrofuran ;  5 min, rt; rt → -78 °C; -78 °C; 30 min, -78 °C; 90 min, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, reflux
Referenz
Rearrangement of Epoxides to Allylic Alcohols in the Presence of Reusable Basic Resins
Smith, Keith; et al, Catalysis Letters, 2009, 128(1-2), 101-105

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, rt
Referenz
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Acetonitrile ,  Water ;  10 min, rt
Referenz
Cytochrome P-450 model compound catalyzed selective hydroxylation of C-H bonds: Dramatic solvent effect
Agarwala, Arunava; et al, Chemical Communications (Cambridge, 2006, (46), 4823-4825

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Water Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ;  18 h, 25 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Referenz
Lewis Basic Selenium Catalyzed Chloroamidation of Olefins Using Nitriles as the Nucleophiles
Tay, Daniel Weiliang; et al, Organic Letters, 2013, 15(6), 1310-1313

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: 2-Propanamine, N-(1-methylethyl)-, sodium salt (1:1) Catalysts: Pentamethyldiethylenetriamine Solvents: Dimethylethylamine ;  25 °C
Referenz
Reactions of Sodium Diisopropylamide: Liquid-Phase and Solid-Liquid Phase-Transfer Catalysis by N,N,N',N'',N''-Pentamethyldiethylenetriamine
Ma, Yun; et al, Journal of the American Chemical Society, 2021, 143(33), 13370-13381

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide ,  Water Catalysts: Indium trichloride Solvents: Acetonitrile ;  18 h, 25 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water ;  rt
Referenz
Lewis Basic Selenium Catalyzed Chloroamidation of Olefins Using Nitriles as the Nucleophiles
Tay, Daniel Weiliang; et al, Organic Letters, 2013, 15(6), 1310-1313

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: (T-4)-Trihydro(tricyclohexylphosphine)indium Solvents: Toluene
Referenz
Selective reductions with stable indium trihydride reagents
Abernethy, C. D.; et al, Tetrahedron Letters, 2000, 41(39), 7567-7570

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: 1,3,5-Trimethoxybenzene Catalysts: Silver hexafluoroantimonate Solvents: Dichloromethane ;  20 h, 40 °C
Referenz
Silver(I)-Catalyzed Deprotection of p-Methoxybenzyl Ethers: A Mild and Chemoselective Method
Kern, Nicolas; et al, Journal of Organic Chemistry, 2012, 77(20), 9227-9235

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: Indium trichloride Solvents: Acetonitrile ;  30 min, -10 °C
1.2 Solvents: Acetonitrile ;  -10 °C; -10 °C → rt; 6 h, rt
1.3 Solvents: Water ;  rt
Referenz
Selective reductive cleavage of 2,3-epoxybromides by the InCl3-NaBH4 reagent system
Ranu, Brindaban C.; et al, Tetrahedron Letters, 2004, 45(46), 8579-8581

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: Carbon monoxide Catalysts: Gold Solvents: Acetone ,  Water ;  4 h, 10 atm, 25 °C
Referenz
Mild and efficient CO-mediated eliminative deoxygenation of epoxides catalyzed by supported gold nanoparticles
Ni, Ji; et al, Chemical Communications (Cambridge, 2011, 47(2), 812-814

Synthetic Routes 22

Reaktionsbedingungen
1.1 Catalysts: Magnesium acetate ,  Silica ,  Palladium chloride ,  Lead acetate Solvents: Hexane
Referenz
Process for producing 2-cyclohexen-1-ol by catalytic hydrogenolysis of cyclohexenyl hydroperoxide
, World Intellectual Property Organization, , ,

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Tris(trimethylsilyl)silane Catalysts: Azobisisobutyronitrile Solvents: Toluene ;  1 h, reflux
Referenz
Se-Phenyl Prop-2-eneselenoate: An Ethylene Equivalent for Diels-Alder Reactions
Jung, Michael E.; et al, Angewandte Chemie, 2013, 52(7), 2060-2062

Synthetic Routes 24

Reaktionsbedingungen
Referenz
Cohalogenation of olefins: application to the synthesis of allyl alcohols
Rodriguez, J.; et al, Tetrahedron Letters, 1984, 25(5), 527-8

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrinatoiron(III) chloride Solvents: Acetonitrile ,  Water ;  10 min, 25 °C
Referenz
The Radical Versus Non-radical Reactive Intermediates in the Iron(III) Porphyrin Catalyzed Oxidation Reactions by Hydroperoxides, Hydrogen Peroxide and Iodosylarene
Agarwala, Arunava; et al, Catalysis Letters, 2008, 124(3-4), 256-261

Synthetic Routes 26

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Acetonitrile
Referenz
The electrophilic substitution of allylsilanes and vinylsilanes
Fleming, Ian; et al, Organic Reactions (Hoboken, 1989, 37,

2-Cyclohexen-1-ol Raw materials

2-Cyclohexen-1-ol Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:822-67-3)Cyclohex-2-enol
A10024
Reinheit:99%
Menge:25g
Preis ($):234.0